Diadenosine hexaphosphate
Description
Structure
2D Structure
Properties
CAS No. |
56983-23-4 |
|---|---|
Molecular Formula |
C20H30N10O25P6 |
Molecular Weight |
996.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H30N10O25P6/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(49-19)1-47-56(35,36)51-58(39,40)53-60(43,44)55-61(45,46)54-59(41,42)52-57(37,38)48-2-8-12(32)14(34)20(50-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
PZCFFCOJNXGTIM-XPWFQUROSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Other CAS No. |
56983-23-4 |
physical_description |
Solid |
Synonyms |
Ap(6)A Ap6A diadenosine 5',5''''-P1,P6-hexaphosphate diadenosine hexaphosphate P1,P6-di(adenosine-5')hexaphosphate |
Origin of Product |
United States |
Historical Trajectory and Foundational Research on Dinucleoside Polyphosphates
Early Discoveries and Initial Characterization of Diadenosine Polyphosphates
The story of diadenosine polyphosphates begins in the mid-20th century. Diadenosine tetraphosphate (B8577671) (Ap4A) was first identified in 1966 as a byproduct of the lysyl-tRNA synthetase reaction. nih.govfrontiersin.orgresearchgate.net This initial discovery paved the way for the identification of a series of related compounds, including those with three, five, and six phosphate (B84403) groups (Ap3A, Ap5A, and Ap6A). oup.com
Early research focused on identifying and characterizing these molecules in various biological systems. For instance, diadenosine triphosphate (Ap3A) and Ap4A were among the first to be found in human platelets. ahajournals.org Subsequent studies led to the isolation and identification of Ap5A and Ap6A, also from human platelets, highlighting their potential importance in cardiovascular function. capes.gov.brnih.gov These naturally occurring compounds are stored in high concentrations within platelet dense granules and are released upon platelet activation. oup.com The presence of these molecules has since been confirmed in a wide array of tissues and cells, including the adrenal medulla, heart, and even human tears, suggesting diverse physiological roles. ahajournals.orgnih.govnih.govarvojournals.org
Evolution of Research Perspectives on Diadenosine Hexaphosphate as a Biological Entity
Initially, dinucleoside polyphosphates were often considered mere metabolic byproducts. However, as research progressed, a more nuanced understanding of their biological significance began to emerge. The discovery that levels of Ap4A increase in response to various stresses, such as heat shock and oxidative damage, led to the "alarmone hypothesis," which posits that these molecules act as intracellular signals of molecular stress. nih.govfrontiersin.org
The perspective on Ap6A, in particular, has evolved significantly. Once considered a minor component, it is now recognized as a potent biological effector. nih.gov Research has demonstrated its involvement in the control of vascular tone, where it can act as a vasoconstrictor. ahajournals.orgnih.gov This vasoactive property has implicated Ap6A in the regulation of blood pressure and potentially in the pathogenesis of conditions like vasospasm induced by free hemoglobin. ahajournals.org Furthermore, Ap6A has been identified as a modulator of cardiovascular function and has been shown to be released from platelets, suggesting a role in hemostasis and thrombosis. nih.govhmdb.ca The emergence of Ap6A as an extracellular effector and an intracellular ligand for ion channels has solidified its status as a significant signaling molecule. nih.gov
Methodological Advancements Facilitating this compound Research
The study of this compound and its relatives has been heavily reliant on the development of sophisticated analytical techniques capable of separating and identifying these structurally similar compounds from complex biological mixtures.
Chromatography has been the cornerstone of dinucleoside polyphosphate research, enabling their purification and quantification. A multi-step chromatographic approach is often employed, combining different techniques to achieve the necessary resolution. ahajournals.orgnih.govahajournals.orgahajournals.org
Affinity chromatography is a powerful technique used for the selective concentration of diadenosine polyphosphates from biological extracts. nih.gov This method often utilizes a boronate affinity resin, which selectively binds to the cis-diol groups present in the ribose moieties of the dinucleotides. nih.gov This initial purification step is crucial for enriching the sample with the target compounds before further separation. capes.gov.brnih.gov
Anion-exchange chromatography is a key method for separating diadenosine polyphosphates based on the number of their negatively charged phosphate groups. ahajournals.orgahajournals.org By using a salt gradient, researchers can elute the different Ap_n_A species sequentially, with those having more phosphate groups binding more tightly to the positively charged stationary phase. ahajournals.orgoup.com This technique has been instrumental in separating complex mixtures of dinucleoside polyphosphates, allowing for their individual characterization. ahajournals.orgnih.govbrennerlab.net For example, a typical procedure might involve using a potassium phosphate buffer with an increasing sodium chloride gradient to achieve baseline separation of the compounds. ahajournals.orgahajournals.org
Reversed-phase chromatography, often used in the form of high-performance liquid chromatography (HPLC), serves as a crucial final purification step. capes.gov.brahajournals.org This technique separates molecules based on their hydrophobicity. In the context of dinucleoside polyphosphates, it is highly effective for desalting samples after anion-exchange chromatography and for achieving homogeneity of the purified fractions. nih.govcloudfront.net A common approach involves using a C18 reversed-phase column with an acetonitrile (B52724) gradient. ahajournals.orgnih.gov The combination of anion-exchange and reversed-phase chromatography has proven to be a robust strategy for the isolation and purification of this compound from various biological sources, including human erythrocytes and myocardial tissue. ahajournals.orgnih.gov
Chromatographic Separation Techniques
Size-Exclusion Gel Chromatography
Size-exclusion gel chromatography has been a valuable technique in the purification and analysis of diadenosine polyphosphates. This method separates molecules based on their size, or more accurately, their hydrodynamic volume. In the context of Ap6A and its related compounds, this technique allows for the initial separation of these nucleotides from other cellular components and from each other based on the length of their polyphosphate chain.
While specific detailed research findings on the exclusive use of size-exclusion gel chromatography for Ap6A are not extensively documented in the provided search results, its application is often a crucial step within a broader multi-step purification process. For instance, the purification of diadenosine polyphosphates from human plasma and myocardial tissue involved a series of chromatographic steps, which typically includes an initial size-based separation to enrich the sample for the desired molecules before more specific techniques like affinity and ion-exchange chromatography are employed. ahajournals.orgahajournals.org The principle of size-exclusion chromatography dictates that larger molecules, such as Ap6A with its six phosphate groups, would elute earlier from the column than smaller dinucleoside polyphosphates like Ap3A or Ap4A, assuming all other factors are equal. This differential elution profile is fundamental to its utility in the initial stages of purification.
Spectrometric Identification and Elucidation
Spectrometric techniques are indispensable for the definitive identification and structural characterization of this compound.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS has been a cornerstone in the identification of Ap6A from biological samples. ahajournals.org This soft ionization technique is particularly suited for analyzing biomolecules like nucleotides, as it minimizes fragmentation and allows for the accurate determination of the molecular weight of the intact molecule. In studies identifying Ap6A in human erythrocytes and myocardial tissue, MALDI-MS was used to confirm the presence of the compound in purified fractions. ahajournals.orgahajournals.org The resulting mass spectra would show a prominent peak corresponding to the specific mass-to-charge ratio of Ap6A, providing strong evidence for its presence.
Post-Source Decay MALDI Mass Spectrometry
To further confirm the structure of the isolated compound, post-source decay (PSD) MALDI mass spectrometry is employed. This technique analyzes the fragmentation pattern of the parent ion selected after the initial MALDI ionization. The fragmentation of diadenosine polyphosphates in PSD mode provides information about the sequence and connectivity of the molecule. For Ap6A, the fragmentation pattern would reveal characteristic losses of phosphate groups and adenosine (B11128) moieties, allowing for the unambiguous confirmation of its identity and the 5' to 5' linkage of the two adenosine nucleosides through the hexaphosphate chain. The comparison of the PSD mass spectra of the isolated substance with that of an authentic Ap6A standard was a key step in its definitive identification in human plasma. ahajournals.org
Ultraviolet Spectroscopy Analysis
Ultraviolet (UV) spectroscopy is another critical tool used in the characterization of this compound. ahajournals.orgahajournals.org This technique relies on the principle that molecules with chromophores, such as the adenine (B156593) bases in Ap6A, absorb UV light at a characteristic wavelength. For adenosine-containing compounds, the maximum absorbance typically occurs around 259 nm. By analyzing the UV spectrum of a purified sample and comparing it to that of a known standard, researchers can confirm the presence of the adenosine moieties. The intensity of the absorbance is also proportional to the concentration of the compound, allowing for its quantification. This method was integral in the initial identification of Ap6A in human erythrocytes and myocardial tissue. ahajournals.orgahajournals.org
Enzymatic Validation and Structural Confirmation
Enzymatic analysis provides a powerful method for validating the structure of this compound. ahajournals.orgahajournals.org This approach utilizes enzymes with known specificities to cleave the molecule at particular points, and the resulting products are then analyzed. For instance, enzymes that specifically hydrolyze the phosphodiester bonds can be used. The analysis of the cleavage products helps to confirm the 5'-5' linkage of the phosphate chain to the ribose moieties of the adenosine molecules. ahajournals.orgahajournals.org
Furthermore, the susceptibility of Ap6A to specific hydrolases can provide structural insights. For example, enzymes from the MutT family, such as those found in Schizosaccharomyces pombe and Saccharomyces cerevisiae, have been shown to have a high specificity for diadenosine hexa- and pentaphosphates. nih.gov The observation that a purified compound is a substrate for such an enzyme provides strong corroborating evidence for its identity as Ap6A.
High-Performance Liquid Chromatography (HPLC) for Quantification and Analysis
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, quantification, and purification of this compound and other dinucleoside polyphosphates. ahajournals.orgcsic.es Different modes of HPLC, such as anion-exchange and reversed-phase, are often used in combination to achieve high-purity isolation.
Anion-exchange HPLC separates molecules based on their net negative charge. Given that the phosphate groups in Ap6A are negatively charged at neutral pH, this technique is highly effective in separating dinucleoside polyphosphates based on the number of phosphate groups. Ap6A, with its six phosphate groups, will bind more strongly to the anion-exchange column and thus elute later than dinucleoside polyphosphates with fewer phosphate groups.
Reversed-phase HPLC separates molecules based on their hydrophobicity. While the phosphate backbone is hydrophilic, the adenosine moieties provide a degree of hydrophobicity, allowing for separation using this method. This technique is often used as a final polishing step in the purification process.
Once separated, HPLC coupled with a UV detector allows for the accurate quantification of Ap6A. csic.es By comparing the peak area of the sample to a standard curve generated from known concentrations of Ap6A, the amount of the compound in the original sample can be determined. For example, HPLC analysis was used to measure the concentrations of various diadenosine polyphosphates, including Ap6A, in human plasma. ahajournals.org
Interactive Data Table: Analytical Techniques for Ap6A
| Analytical Technique | Principle of Separation/Detection | Key Findings for Ap6A |
| Size-Exclusion Gel Chromatography | Separates molecules based on their hydrodynamic volume. | Used as an initial purification step to enrich for dinucleoside polyphosphates based on size. |
| MALDI-MS | Measures the mass-to-charge ratio of intact molecules. | Confirmed the molecular weight of Ap6A in purified biological samples. ahajournals.orgahajournals.org |
| Post-Source Decay MALDI-MS | Analyzes the fragmentation pattern of the parent ion. | Provided structural confirmation of the 5'-5' hexaphosphate linkage in Ap6A. ahajournals.org |
| Ultraviolet Spectroscopy | Measures the absorption of UV light by chromophores (adenine bases). | Confirmed the presence of adenosine and used for quantification. ahajournals.orgahajournals.org |
| Enzymatic Analysis | Uses enzymes with specific cleavage sites to probe structure. | Validated the 5'-5' linkage and confirmed the identity of Ap6A. ahajournals.orgahajournals.orgahajournals.org |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on charge (anion-exchange) or hydrophobicity (reversed-phase). | Used for purification and quantification of Ap6A from complex mixtures. ahajournals.orgcsic.es |
Electrophysiological Techniques for Functional Assessment
The functional roles of this compound (Ap6A) and other dinucleoside polyphosphates are intricately linked to their ability to modulate the activity of various ion channels and receptors. Electrophysiological techniques have been paramount in elucidating these interactions at a cellular and subcellular level. These methods allow for the direct measurement of ion flow across cell membranes, providing real-time insights into how these molecules influence cellular excitability and signaling pathways.
The patch-clamp technique, a Nobel Prize-winning method, has been a cornerstone in the study of ion channels affected by dinucleoside polyphosphates. nanion.de This powerful technique allows for the measurement of ion channel currents from a small "patch" of the cell membrane, or even the entire cell in the whole-cell configuration. nanion.denih.gov It has been instrumental in characterizing the biophysical and pharmacological properties of receptors that are targets for Ap6A. whiterose.ac.uk
Early research utilizing single-channel current recordings demonstrated that Ap6A acts as a potent inhibitory ligand of myocardial ATP-sensitive K+ (KATP) channels. nih.gov When applied to the intracellular side of excised membrane patches from guinea-pig cardiac myocytes, Ap6A produced a concentration-dependent inhibition of KATP channel activity. nih.gov This finding was significant as it suggested a direct intracellular role for Ap6A in modulating cardiac cell excitability. nih.gov
Further studies have employed electrophysiological approaches to investigate the effects of diadenosine polyphosphates on various other ion channels and receptors. For instance, the involvement of P2X receptors, which are ligand-gated ion channels activated by extracellular ATP, has been a major area of investigation. guildhe.ac.ukresearchgate.net Electrophysiological recordings from Xenopus oocytes expressing different rat P2X receptor subunits have been used to characterize the selectivity of diadenosine polyphosphates. guildhe.ac.uk These studies revealed that Ap6A can act as a full agonist at some P2X receptor subtypes. guildhe.ac.uk
The complexity of purinergic signaling, where multiple receptors (P1, P2Y, and P2X) can be activated by diadenosine polyphosphates and their metabolites, necessitates the use of precise electrophysiological methods to dissect the specific contributions of each receptor type. nih.govoup.comresearchgate.net For example, by using specific agonists and antagonists in conjunction with patch-clamp recordings, researchers can identify the receptor subtypes responsible for the observed physiological effects, such as changes in vascular tone or neuronal activity. researchgate.netnih.gov
In addition to single-cell recordings, electrophysiological measurements on whole tissues, such as isolated Langendorff-perfused hearts, have provided a broader understanding of the cardiac effects of diadenosine polyphosphates. oup.comscience.gov These studies have shown that these compounds can alter ventricular refractoriness and heart rate, effects that are likely mediated by the modulation of ion channels. nih.govoup.com
The development of automated patch-clamp (APC) systems has addressed some of the limitations of manual patch-clamp, such as its time-consuming and labor-intensive nature, allowing for higher throughput screening of the effects of compounds like Ap6A on different ion channels. nanion.de
The functional assessment of Ap6A using electrophysiological techniques has been crucial in defining its role as a signaling molecule. These methods continue to be indispensable for characterizing its interactions with ion channels and receptors in various physiological and pathophysiological contexts.
Interactive Data Table: Electrophysiological Studies of this compound (Ap6A)
| Preparation | Technique | Key Finding | Reference |
| Guinea-pig cardiac myocytes | Single-channel current recordings (excised inside-out patch) | Ap6A is a potent inhibitory ligand of myocardial ATP-sensitive K+ (KATP) channels with a half-maximal inhibitory concentration (IC50) of 14 µM. | nih.gov |
| Xenopus oocytes expressing rat P2X receptor subunits | Two-electrode voltage clamp | Ap6A was a full agonist at rat P2X3 receptors, being 2-3 fold less potent than ATP. | guildhe.ac.uk |
| Human myocardial tissue | Post-mortem analysis and functional assays on vascular smooth muscle | This compound, released by cholinergic stimulation, can activate P2X purinoceptors in vascular smooth muscle, suggesting a role as a vasoconstrictor. | ahajournals.org |
| Pancreatic β-cells | Patch-clamp | Diadenosine polyphosphates, including Ap6A, are suggested to be involved in the regulation of KATP channel activity, linking cell metabolism to electrical activity. | csic.es |
Biosynthesis and Enzymatic Pathways of Diadenosine Hexaphosphate
De Novo Synthesis Mechanisms
The de novo synthesis of diadenosine hexaphosphate is not carried out by a single dedicated enzyme but rather is a result of side reactions of enzymes involved in other primary metabolic pathways. frontiersin.org This synthesis often occurs via an enzyme-adenylate intermediate. frontiersin.org
Role of Aminoacyl-tRNA Synthetases in Diadenosine Polyphosphate Biogenesis
Aminoacyl-tRNA synthetases (aaRSs) are the most well-documented enzymes involved in the synthesis of diadenosine polyphosphates, including Ap6A. oup.comnih.gov Their primary function is to attach the correct amino acid to its corresponding tRNA molecule during protein synthesis. nih.gov However, in a side reaction, these enzymes can catalyze the formation of diadenosine polyphosphates. nih.gov
The general mechanism involves the activation of an amino acid with ATP to form an aminoacyl-AMP intermediate, with the release of pyrophosphate (PPi). nih.gov In the absence of its cognate tRNA, this highly reactive intermediate can react with another molecule of ATP or other adenosine (B11128) polyphosphates to form diadenosine polyphosphates. nih.gov Several aaRSs, including lysyl-, phenylalanyl-, alanyl-, and prolyl-tRNA synthetases, are particularly active in this synthesis. imrpress.comsemanticscholar.org The activity of these enzymes in producing diadenosine polyphosphates is often stimulated by the presence of zinc ions (Zn2+). imrpress.com For instance, lysyl-tRNA synthetase (LysRS) has been identified as a significant contributor to the synthesis of diadenosine tetraphosphate (B8577671) (Ap4A) and can also participate in the formation of longer chain polyphosphates. brennerlab.netnih.gov
| Enzyme | EC Number | Organism/Source | Key Findings | Reference |
|---|---|---|---|---|
| Lysyl-tRNA Synthetase (LysRS) | 6.1.1.6 | E. coli, Rat Liver | A major contributor to Ap4A synthesis and can synthesize longer chain polyphosphates. brennerlab.netnih.gov Its activity is stimulated by Zn2+. imrpress.com | imrpress.combrennerlab.netnih.gov |
| Phenylalanyl-tRNA Synthetase | 6.1.1.20 | Plants, Euglena gracilis | Active in ApnN synthesis, with its activity being strongly activated by Zn2+. imrpress.com | imrpress.com |
| Alanyl-tRNA Synthetase | 6.1.1.7 | General | Among the most effective aaRSs in ApnN synthesis. semanticscholar.org | semanticscholar.org |
| Prolyl-tRNA Synthetase | 6.1.1.15 | General | Noted for its high activity in the synthesis of diadenosine polyphosphates. semanticscholar.org | semanticscholar.org |
Acyl-CoA Synthetase Catalysis in this compound Synthesis
Acyl-CoA synthetase, an enzyme typically involved in the activation of fatty acids, has been shown to catalyze the synthesis of Ap6A. nih.govjenabioscience.com Research on acyl-CoA synthetase from Pseudomonas fragi demonstrated a two-step process for Ap6A formation. nih.gov In the first step, the enzyme transfers an AMP moiety from ATP to tetrapolyphosphate (P4), resulting in the formation of adenosine pentaphosphate (p5A). nih.gov Subsequently, this p5A molecule acts as an acceptor for another AMP from ATP, leading to the generation of Ap6A. nih.gov This pathway also results in the synthesis of diadenosine tetraphosphate (Ap4A) and diadenosine pentaphosphate (Ap5A) as intermediate or side products. nih.gov
Substrate Utilization in this compound Formation (e.g., ATP, Tetrapolyphosphate)
The synthesis of this compound is fundamentally dependent on the availability of specific substrates, most notably adenosine triphosphate (ATP) and inorganic polyphosphates. ATP serves as the primary donor of the adenosine monophosphate (AMP) moiety in the enzymatic reactions catalyzed by both aminoacyl-tRNA synthetases and acyl-CoA synthetases. nih.govnih.gov
In the pathway involving acyl-CoA synthetase, inorganic tetrapolyphosphate (P4) is a crucial substrate, acting as the initial acceptor of an AMP group from ATP to form adenosine pentaphosphate (p5A). nih.gov This p5A then serves as an intermediate substrate, accepting a second AMP from another ATP molecule to yield Ap6A. nih.gov The utilization of different chain-length polyphosphates can thus influence the type of diadenosine polyphosphate produced.
Regulatory Elements in this compound Biosynthesis
The biosynthesis of this compound and other diadenosine polyphosphates is not a constitutively active process but is subject to regulation. The levels of these molecules are known to increase in response to various cellular stresses, such as heat shock, oxidative stress, and exposure to certain chemicals, suggesting that their synthesis is part of a broader stress response network. brennerlab.net
Catabolism and Degradation of Diadenosine Hexaphosphate
Diadenosine Polyphosphate Hydrolases
Diadenosine polyphosphate hydrolases are phosphodiesterases that cleave the phosphodiester bonds within the polyphosphate chain of diadenosine polyphosphates (ApnA). nih.govoup.com These enzymes are found across all domains of life, indicating a fundamental role in nucleotide metabolism and signaling. researchgate.netresearchgate.net Depending on the enzyme, the hydrolysis of Ap6A can occur symmetrically, yielding two molecules of ATP, or asymmetrically, producing either adenosine (B11128) monophosphate (AMP) and adenosine pentaphosphate (p5A) or adenosine diphosphate (B83284) (ADP) and adenosine tetraphosphate (B8577671) (p4A). nih.govnih.govdrugbank.com
NUDIX Hydrolase Family Enzymes
A major group of enzymes responsible for the degradation of Ap6A belongs to the NUDIX (Nucleoside Diphosphate linked to moiety X) hydrolase superfamily. frontierspartnerships.orgfrontiersin.org This large and diverse family is characterized by a conserved 23-amino-acid sequence known as the "Nudix box" (GX5EX7REUXEEXGU, where U is a hydrophobic residue). nih.govfrontierspartnerships.orgnih.gov This motif is integral to the enzyme's catalytic site and is involved in binding a required divalent metal cation, typically Mg2+ or Mn2+. nih.govnih.gov NUDIX hydrolases are often described as "house-cleaning" enzymes that control the levels of various signaling molecules and metabolic intermediates, including diadenosine polyphosphates. researchgate.net
NUDIX Hydrolase 10, also known as NUDT10 or human diadenosine polyphosphate hydrolase 2 (hAps2), is a key enzyme in the metabolism of long-chain diadenosine polyphosphates. nih.govd-nb.info NUDT10 is the protein product of the NUDT10 gene. nih.govgenecards.org It functions as a cytoplasmic protein and shows a distinct preference for diadenosine pentaphosphate (Ap5A) and diadenosine hexaphosphate (Ap6A) as substrates. nih.govthermofisher.comuniprot.orgusbio.net
Research has shown that hAps2 (NUDT10) and the closely related hAps1 (encoded by the NUDT11 gene) have an absolute requirement for divalent cations for their activity, with manganese (Mn2+) being particularly effective. nih.govd-nb.info Magnesium (Mg2+) is not an effective activator for these specific enzymes. nih.govd-nb.info The optimal pH for the activity of both hAps1 and hAps2 is approximately 8.5. nih.govd-nb.info
The hydrolysis of Ap6A by NUDT10 is asymmetric. In humans, the major degradation products are adenosine monophosphate (AMP) and adenosine pentaphosphate (p5A). nih.govuniprot.org However, other studies have reported the formation of ADP and p4A from Ap6A. thermofisher.comusbio.net This enzyme is also capable of hydrolyzing diphosphoinositol pentakisphosphate (PP-InsP5), though with much lower efficiency compared to its preferred diadenosine polyphosphate substrates. nih.govthermofisher.comusbio.net
| Property | Finding | Reference |
|---|---|---|
| Gene | NUDT10 | nih.gov |
| Preferred Substrates | This compound (Ap6A), Diadenosine pentaphosphate (Ap5A) | nih.govthermofisher.comuniprot.org |
| Cation Requirement | Absolute requirement for divalent cations, favoring Manganese (Mn2+) | nih.govd-nb.info |
| Optimal pH | ~8.5 | nih.govd-nb.info |
| Ap6A Hydrolysis Products (Human) | AMP and adenosine 5'-pentaphosphate (p5A) | nih.govuniprot.org |
A notable characteristic of the NUDIX hydrolase family is the considerable overlap in their substrate specificities. frontierspartnerships.orgnih.gov While some members show a strong preference for a particular substrate, many can hydrolyze a wide range of molecules. researchgate.netresearchgate.net Enzymes that degrade long-chain diadenosine polyphosphates like Ap6A often also act on other nucleotides. frontierspartnerships.org
For instance, enzymes of the DIPP subfamily, including NUDT10, can hydrolyze both diadenosine polyphosphates and diphosphoinositol polyphosphates. nih.govuniprot.org This dual specificity suggests a potential link in the regulation of these two distinct classes of signaling molecules. yeastgenome.org Furthermore, studies have revealed that some NUDIX hydrolases active on dinucleoside polyphosphates can also hydrolyze 5-phosphoribosyl 1-pyrophosphate (PRPP), generating ribose 1,5-bisphosphate, a known glycolytic activator. nih.gov This suggests that the biological role of these enzymes may be broader than initially thought, potentially connecting nucleotide signaling with central metabolic pathways. nih.gov The environment surrounding the Nudix box within the enzyme's structure is a key determinant of its specific substrate preference. nih.gov
NUDIX Hydrolase 10 (NUDT10/HAPS2)
Diphosphoinositol Polyphosphate Phosphohydrolases (DIPP Family)
The Diphosphoinositol Polyphosphate Phosphohydrolase (DIPP) family is a distinct subfamily of NUDIX hydrolases. nih.govresearchgate.net These enzymes are defined by their ability to cleave a beta-phosphate from the diphosphate groups in molecules like diphosphoinositol pentakisphosphate (PP-InsP5). thermofisher.comuniprot.orguniprot.org Importantly, many members of the DIPP family also exhibit robust activity towards diadenosine polyphosphates, particularly Ap5A and Ap6A. nih.govuniprot.orgyeastgenome.org
Human DIPP-1 (NUDT3) and DIPP-2 (NUDT4) are examples of this family. uniprot.orgprospecbio.com While their primary characterized function relates to inositol (B14025) phosphate (B84403) metabolism, they are also capable of hydrolyzing Ap6A. uniprot.orguniprot.orghmdb.ca Similarly, the yeast homologue, Ddp1p from Saccharomyces cerevisiae, is a diadenosine and diphosphoinositol polyphosphate phosphatase with high specificity for Ap6A and Ap5A. yeastgenome.org The overlapping specificity of the DIPP family for both diadenosine polyphosphates and diphosphoinositol polyphosphates reinforces the intricate cross-talk between different signaling pathways within the cell. nih.govresearchgate.net
Other Specific this compound Hydrolases
Beyond the canonical NUDIX hydrolases found in mammals and yeast, other organisms possess enzymes with unique specificities for Ap6A. A notable example is the Ndx1 hydrolase from the thermophilic bacterium Thermus thermophilus. drugbank.com This enzyme is distinguished by its mode of action. Unlike the asymmetric cleavage typical of most Ap6A hydrolases, Ndx1 hydrolyzes Ap6A symmetrically, producing two molecules of ATP. nih.govdrugbank.com This represents a novel hydrolysis mechanism for Ap6A. The Ndx1 enzyme preferentially hydrolyzes diadenosine polyphosphates and is not active on ATP or diadenosine triphosphate. drugbank.com
In the fission yeast Schizosaccharomyces pombe, the Aps1 enzyme is a Nudix hydrolase that preferentially hydrolyzes Ap6A and Ap5A. pombase.org The major products of Ap6A hydrolysis by Aps1 are ADP and adenosine tetraphosphate (p4A), while Ap5A is degraded to ADP and ATP. pombase.org
Degradation Products and Their Significance
The enzymatic degradation of Ap6A does not merely inactivate a signaling molecule; it also generates products that are themselves biologically active. oup.comoup.com The significance of Ap6A catabolism, therefore, lies in both the termination of the Ap6A signal and the production of new signaling or metabolic molecules.
The products of Ap6A hydrolysis vary depending on the specific enzyme involved:
Symmetrical Cleavage: Yields two molecules of ATP . drugbank.com ATP is the primary energy currency of the cell and a crucial signaling molecule in its own right, acting as a ligand for purinergic receptors. thieme-connect.com
Asymmetrical Cleavage (Mode 1): Yields ADP and adenosine tetraphosphate (p4A) . nih.govpombase.org ADP is a key signaling molecule involved in processes such as platelet aggregation and is an agonist for several P2Y receptors. oup.comthieme-connect.com
Asymmetrical Cleavage (Mode 2): Yields AMP and adenosine pentaphosphate (p5A) . nih.govuniprot.orghmdb.ca AMP can be further metabolized and plays a role in energy homeostasis through the activation of AMP-activated protein kinase (AMPK).
The generation of these metabolites means that the breakdown of Ap6A can initiate or modulate other signaling cascades. portlandpress.com For example, the production of ATP or ADP can prolong or modify purinergic signaling initially triggered by other stimuli. oup.com Therefore, the catabolism of this compound is a critical regulatory node, influencing cellular energy status, ion channel function, and cell proliferation through the controlled elimination of Ap6A and the concurrent generation of other potent signaling nucleotides. thieme-connect.comportlandpress.com
| Enzyme/Family | Organism/Source | Primary Products from Ap6A | Reference |
|---|---|---|---|
| Ndx1 | Thermus thermophilus | ATP + ATP | drugbank.com |
| NUDT10 (hAps2) | Human | AMP + p5A | nih.govuniprot.org |
| Aps1 | Schizosaccharomyces pombe | ADP + p4A | pombase.org |
| AtNUDT13 | Arabidopsis thaliana | ADP + p4A | frontierspartnerships.org |
| Ddp1p | Saccharomyces cerevisiae | ADP + p4A | nih.gov |
Adenosine Diphosphate (ADP) Formation
The breakdown of this compound can lead to the formation of adenosine diphosphate (ADP) through specific enzymatic actions. While not the primary product of all Ap6A catabolic pathways, ADP can be generated, particularly as a co-product in certain cleavage reactions.
For instance, some diadenosine polyphosphate hydrolases exhibit activity that results in the formation of ADP. In studies of the yeast Schizosaccharomyces pombe, the Aps1 enzyme was found to hydrolyze Ap6A, yielding ADP and adenosine tetraphosphate (p4A) as the main products. acs.org Similarly, a human Ap6A hydrolase has been shown to have a minor reaction pathway (approximately 20%) that results in the formation of ADP and p4A from Ap6A. imrpress.com
The formation of ADP from Ap6A is a critical step in purinergic signaling, as ADP itself is a potent agonist for several P2Y receptors, thereby modulating a wide range of physiological responses, including platelet aggregation and vascular tone.
Adenosine Triphosphate (ATP) Generation
A significant catabolic route for this compound is its symmetrical cleavage to yield two molecules of adenosine triphosphate (ATP). This direct conversion highlights a vital role for Ap6A in cellular energy homeostasis, acting as a potential reservoir of ATP.
The key enzyme responsible for this reaction is This compound hydrolase (ATP-forming) , also known as Ndx1 in organisms like Thermus thermophilus. nih.govwikipedia.orgdrugbank.com This enzyme specifically hydrolyzes the central pyrophosphate bond of Ap6A. drugbank.com The reaction can be summarized as:
P1,P6-bis(5'-adenosyl)hexaphosphate + H₂O ⇌ 2 ATP wikipedia.org
This enzyme exhibits a preference for Ap6A as a substrate and can also hydrolyze other diadenosine polyphosphates, such as diadenosine pentaphosphate (Ap5A) and diadenosine tetraphosphate (Ap4A), to produce ATP along with ADP and AMP, respectively. wikipedia.orgexpasy.org The activity of this hydrolase is dependent on the presence of divalent cations like Mg²⁺ or Mn²⁺. nih.govwikipedia.org The ability of Ap6A to be directly converted into two ATP molecules underscores its potential significance in cellular bioenergetics, particularly under conditions of metabolic stress.
Adenosine Monophosphate (AMP) and Adenosine Pentaphosphate Byproducts
The asymmetrical cleavage of this compound represents another major catabolic pathway, leading to the formation of adenosine monophosphate (AMP) and adenosine pentaphosphate (Ap5A). This reaction is catalyzed by This compound hydrolase (AMP-forming) , an enzyme belonging to the Nudix hydrolase family. wikipedia.orgrhea-db.org
The reaction proceeds as follows:
P1,P6-bis(5'-adenosyl)hexaphosphate + H₂O ⇌ Adenosine 5'-pentaphosphate + AMP wikipedia.org
Human Nudix hydrolases, such as hAps1 and hAps2, have been identified to metabolize Ap6A and Ap5A, with the primary products of Ap6A hydrolysis being AMP and Ap5A. nih.gov These enzymes can further degrade the resulting Ap5A into AMP and adenosine tetraphosphate (Ap4A), which is then sequentially hydrolyzed to ATP. nih.gov This asymmetrical breakdown not only serves to terminate Ap6A signaling but also generates other signaling molecules like AMP, a key regulator of cellular energy status via AMP-activated protein kinase (AMPK).
Enzymatic Regulation of this compound Levels
The intracellular and extracellular concentrations of this compound are meticulously regulated by a suite of enzymes that control its synthesis and, more prominently, its degradation. These enzymes belong to distinct families, each with specific mechanisms of action that dictate the metabolic fate of Ap6A and, consequently, its signaling functions. The two primary enzyme families involved in Ap6A catabolism are the Nudix hydrolases and the Histidine Triad (HIT) superfamily of proteins.
These enzymes ensure that the potent signaling effects of Ap6A are spatially and temporally controlled, preventing aberrant signaling while allowing for rapid responses to physiological cues. The differential expression and localization of these hydrolases in various tissues and subcellular compartments further contribute to the precise regulation of Ap6A levels.
| Enzyme Family | Primary Cleavage Pattern | Key Products | Examples |
| Nudix Hydrolases | Symmetrical or Asymmetrical | ATP, ADP, AMP, Ap5A, p4A | Ndx1, hAps1, hAps2, Aps1 (yeast) |
| Histidine Triad (HIT) Superfamily | Asymmetrical | AMP + Nucleoside Polyphosphate | Fhit protein (primarily Ap3A hydrolase) |
The catabolism of this compound is a finely tuned process governed by specific enzymes that determine its degradation into various adenosine phosphate derivatives. These pathways not only inactivate Ap6A signaling but also generate other biologically active molecules, thereby integrating Ap6A metabolism into the broader network of purinergic signaling and cellular energy regulation.
Cellular and Subcellular Localization of Diadenosine Hexaphosphate
Presence in Secretory Granules
Secretory granules are the primary storage sites for diadenosine polyphosphates, including Ap6A, concentrating these molecules for regulated release. nih.govimrpress.comnih.gov This storage mechanism is crucial for their function as extracellular messengers. researchgate.net
Diadenosine polyphosphates are found in high concentrations within the dense granules of human platelets. oup.comnih.gov These granules serve as storage organelles for various small molecules involved in hemostasis. Upon platelet activation by stimuli such as thrombin or collagen, the contents of these dense granules, including Ap6A, are released into the bloodstream. oup.comnih.gov This release is a key part of the platelet aggregation and blood coagulation cascade. While diadenosine triphosphate (Ap3A) and diadenosine tetraphosphate (B8577671) (Ap4A) are well-documented constituents released during this process, diadenosine pentaphosphate (Ap5A) and diadenosine hexaphosphate (Ap6A) have also been identified in human platelets. oup.comresearchgate.net The concentration of diadenosine polyphosphates within platelet granules is estimated to be around 1 pmol per 10⁶ platelets. oup.com
The presence of Ap6A has been definitively shown in the chromaffin cells of the adrenal medulla. imrpress.comnih.gov These neuroendocrine cells store catecholamines and various signaling molecules in specialized secretory vesicles known as chromaffin granules. Research has confirmed that Ap6A is stored within these granules. nih.gov
Detailed quantitative analysis has been performed on bovine chromaffin cells and granules:
In Chromaffin Granules: The concentration of Ap6A is 48.5 ± 9.7 nmol/mg of protein. nih.gov The molar ratio of ATP to Ap6A in these granules is approximately 27:1. nih.gov
In Chromaffin Cells: The total cellular content of Ap6A is 1.46 ± 0.32 nmol/10⁶ cells. nih.gov
Release of Ap6A from chromaffin cells is triggered by secretagogues, which are substances that induce secretion. For example, the cholinergic agonist carbachol (B1668302) stimulates the release of Ap6A from cultured chromaffin cells. nih.gov This secretagogue-induced release amounts to 64 ± 15 pmol/10⁶ cells, which corresponds to about 4-5% of the total cellular content of Ap6A. nih.gov This demonstrates a regulated, exocytotic release mechanism similar to that of other neurotransmitters and hormones stored in these granules. nih.gov
Table 1: this compound (Ap6A) Content in Bovine Chromaffin Cells and Granules
| Location | Ap6A Content | Molar Ratio (ATP/Ap6A) | Secretagogue-Induced Release (Carbachol) |
| Chromaffin Granules | 48.5 ± 9.7 nmol/mg protein | ~27 | Not Applicable |
| Chromaffin Cells | 1.46 ± 0.32 nmol/10⁶ cells | Not Applicable | 64 ± 15 pmol/10⁶ cells |
| Data sourced from Pintor et al. (1992). nih.gov |
Investigations into human myocardial tissue have led to the identification of Ap6A, along with diadenosine tetraphosphate (Ap4A) and diadenosine pentaphosphate (Ap5A), within cardiac-specific granules. nih.govahajournals.orgahajournals.org These granules are storage sites within heart muscle cells. The combined concentration of these diadenosine polyphosphates in human cardiac-specific granules has been estimated to be approximately 500 μmol/L. nih.govahajournals.orgahajournals.org The presence of these compounds in cardiac granules suggests they play a role in modulating myocardial functions and coronary perfusion upon their release. nih.govcapes.gov.br Release from these granules can be initiated by cholinergic stimulation. nih.gov
Chromaffin Granules and Secretagogue-Induced Release
Identification in Specific Cell Types and Tissues
Beyond specialized secretory granules, Ap6A has been identified and quantified in other key cell types and tissues, highlighting its widespread distribution.
This compound has been successfully isolated and identified in human erythrocytes (red blood cells). ahajournals.org Using a combination of anion exchange, affinity, and reversed-phase chromatography, followed by mass spectrometry and enzymatic analysis, the presence of Ap6A in human red blood cells was confirmed. ahajournals.org While these cells lack granules for exocytotic release, the presence of Ap6A within them is significant, as its release during hemolysis could contribute to local vascular effects. ahajournals.org
In addition to its localization in cardiac-specific granules, Ap6A is distributed within human myocardial tissue. nih.govahajournals.org Studies have isolated and identified Ap6A, Ap4A, and Ap5A from homogenates of human heart tissue, confirming that the heart is a significant reservoir for these compounds. nih.govnih.govahajournals.orgahajournals.org Their presence in both the storage granules and the general tissue suggests a role as local regulators of cardiac function and blood flow. nih.gov
Table 2:
| Tissue/Cell Type | Subcellular Location | Estimated Concentration |
| Human Platelets | Dense Granules | ~1 pmol/10⁶ platelets (total diadenosine polyphosphates) oup.com |
| Bovine Adrenal Medulla | Chromaffin Granules | 48.5 ± 9.7 nmol/mg protein nih.gov |
| Human Myocardium | Cardiac-Specific Granules | ~500 μmol/L (total diadenosine polyphosphates) nih.govahajournals.org |
| Human Erythrocytes | Cytosol | Identified, but not quantified ahajournals.org |
| Human Myocardium | General Tissue | Identified, but not quantified nih.govahajournals.org |
Neuronal Synaptosomes and Synaptic Vesicles
This compound (Ap6A), along with other diadenosine polyphosphates, has been identified as a component of the molecular machinery within the nervous system. Research has confirmed its presence in specific subcellular compartments of neurons, namely synaptosomes and synaptic vesicles, suggesting a significant role in neurotransmission. capes.gov.brkisti.re.kr
Synaptosomes, which are isolated presynaptic terminals, serve as a valuable model for studying the processes of neurotransmitter release. Studies have successfully identified Ap6A and other diadenosine polyphosphates like diadenosine tetraphosphate (Ap4A) and diadenosine pentaphosphate (Ap5A) within rat brain synaptosomes. capes.gov.brnih.gov The presence of these molecules in synaptic terminals points towards their involvement in synaptic signaling. Further investigations have demonstrated that the release of these diadenosine polyphosphates from synaptosomes is a calcium-dependent process, triggered by depolarizing agents such as veratridine (B1662332) and 4-aminopyridine. nih.gov This Ca²⁺-dependent release is a hallmark of neurotransmitter and neuromodulator exocytosis. nih.gov
The storage of Ap6A is not diffuse within the presynaptic terminal but is concentrated in synaptic vesicles. kisti.re.krresearchgate.netresearchgate.net These vesicles are responsible for storing neurotransmitters before their release into the synaptic cleft. The co-storage of Ap6A with traditional neurotransmitters in these vesicles is a strong indicator of its role as a signaling molecule. nih.gov Evidence for this comes from studies on various neural models, including the cholinergic synaptic vesicles of the Torpedo electric organ, which were found to contain diadenosine polyphosphates. nih.gov Upon nerve terminal depolarization, these vesicles fuse with the presynaptic membrane and release their contents, including Ap6A, into the extracellular space. kisti.re.krresearchgate.net
| Neural Model | Finding | Significance | Reference |
|---|---|---|---|
| Rat Brain Synaptosomes | Presence of Ap4A, Ap5A, and Ap6A detected. | Confirms Ap6A is located at the presynaptic terminal. | capes.gov.brnih.gov |
| Rat Brain Synaptosomes | Ca²⁺-dependent release of diadenosine polyphosphates evoked by depolarizing agents. | Suggests a role as a neurotransmitter or neuromodulator released via exocytosis. | nih.gov |
| General (Synaptic Vesicles) | Ap4A, Ap5A, and Ap6A are stored in synaptic vesicles. | Indicates a specific storage mechanism similar to classical neurotransmitters. | kisti.re.krresearchgate.net |
| Torpedo Electric Organ | Presence of diadenosine polyphosphates in cholinergic synaptic vesicles. | Provides evidence for widespread storage of these compounds in neurosecretory granules across different species. | nih.gov |
General Cytosolic Distribution in Eukaryotic Cells
While this compound is notably concentrated in secretory vesicles within specialized cells like neurons and chromaffin cells, it also has a more generalized, albeit lower-level, distribution in the cytosol of eukaryotic cells. nih.govcsic.esnih.gov The concentration of Ap6A in the soluble cytosolic fraction is typically much lower than that found within storage granules. csic.esnih.gov For instance, studies on bovine adrenal medulla cells, a model for neurosecretory cells, found that the concentration of related diadenosine polyphosphates (Ap4A and Ap5A) was approximately 30 times higher in chromaffin granules compared to the cytosolic fraction. nih.govcsic.es While direct measurements for Ap6A are less common, it is believed to follow a similar distribution pattern. nih.gov
The presence of Ap6A in the cytosol, even at low concentrations, is significant because it implies potential intracellular signaling functions. brennerlab.net The levels of cytosolic diadenosine polyphosphates can be influenced by metabolic stress. brennerlab.net Furthermore, the existence of specific enzymes in the cytosol that metabolize Ap6A supports its role as an intracellular molecule. Nudix (nucleoside diphosphate (B83284) linked to moiety X) hydrolases are a family of enzymes responsible for the degradation of various nucleotides. frontierspartnerships.org Specific members of the DIPP (diphosphoinositol polyphosphate phosphohydrolase) subfamily of Nudix hydrolases, which are located in the cytoplasm, are known to metabolize Ap6A and Ap5A. nih.gov For example, the human enzymes hAps1 and hAps2 are cytoplasmic proteins that efficiently hydrolyze Ap6A. nih.gov Similarly, in yeast, the enzyme Ddp1, which is localized to the cytosol and nucleus, has been described as a this compound hydrolase. biologists.com The presence of these metabolic enzymes suggests a tightly regulated turnover of cytosolic Ap6A.
Ap6A has also been identified in non-neuronal eukaryotic cells, such as human erythrocytes (red blood cells). ahajournals.org Although erythrocytes lack a nucleus and other organelles, their cytoplasm contains Ap6A, highlighting its distribution beyond nucleated and secretory cells. nih.govahajournals.org
| Cellular Component/Enzyme | Observation | Implication | Reference |
|---|---|---|---|
| Bovine Adrenal Medulla Cytosol vs. Granules | Concentration of Ap4A and Ap5A is ~30-fold higher in chromaffin granules than in the cytosol. | Suggests vesicular storage is the primary localization for high concentrations, with lower levels in the cytosol. | nih.govcsic.es |
| Human Cytosolic Enzymes (hAps1, hAps2) | These Nudix hydrolases metabolize Ap6A and Ap5A. | Indicates a regulated turnover and potential intracellular signaling role for cytosolic Ap6A. | nih.gov |
| Yeast Cytosolic/Nuclear Enzyme (Ddp1) | Identified as a this compound hydrolase. | Demonstrates the presence of Ap6A metabolic pathways in the cytosol of lower eukaryotes. | biologists.com |
| Human Erythrocytes | Ap6A has been identified and quantified. | Shows the presence of Ap6A in the cytoplasm of anucleated eukaryotic cells. | ahajournals.org |
Molecular and Cellular Functions of Diadenosine Hexaphosphate
Role as an Intracellular and Extracellular Signaling Molecule
Ap6A, along with its counterparts like diadenosine triphosphate (Ap3A), diadenosine tetraphosphate (B8577671) (Ap4A), and diadenosine pentaphosphate (Ap5A), is stored in high concentrations within platelet dense granules and the chromaffin granules of the adrenal medulla. oup.com Upon cellular activation or stimulation, these molecules are released into the extracellular space, where they can act as signaling molecules. oup.comnih.gov Their presence has also been confirmed in human myocardial tissue. ahajournals.orgnih.gov
Diadenosine polyphosphates, including Ap6A, are known to interact with purinergic receptors, which are typically activated by nucleotides like adenosine (B11128) triphosphate (ATP). nih.govnih.gov These interactions can elicit a range of physiological responses.
P2X Receptors: Ap6A has been shown to be a full agonist at the P2X1 receptor, a type of ligand-gated ion channel. ucl.ac.uk It also demonstrates activity at P2X3 receptors, alongside Ap4A and Ap5A. ucl.ac.uk The activation of P2X receptors by diadenosine polyphosphates can lead to vasoconstriction. ahajournals.orgahajournals.org
P2Y Receptors: In some cell types, such as chromaffin cells, diadenosine polyphosphates are suggested to bind to P2Y-like receptors. nih.gov
Specific Dinucleotide Receptors: Evidence also points to the existence of specific receptors for diadenosine polyphosphates that are distinct from conventional P2 receptors. nih.govnih.gov These have been termed P4-purinoceptors in some studies and are linked to calcium influx in central synapses. nih.gov
The interaction of Ap6A and other diadenosine polyphosphates with these receptors highlights their role in modulating cellular functions such as ion transport and vascular tone. ucl.ac.ukahajournals.org
Table 1: Interaction of Diadenosine Hexaphosphate (Ap6A) with Purinergic Receptors
| Receptor Subtype | Ap6A Activity | Observed Effect | Reference |
| P2X1 | Full Agonist | Activation of ion channel | ucl.ac.uk |
| P2X3 | Full Agonist | Activation of ion channel | ucl.ac.uk |
| P2Y-like | Agonist | Cellular response in chromaffin cells | nih.gov |
| P4-purinoceptor | Agonist | Calcium influx in central synapses | nih.gov |
Beyond its extracellular roles, Ap6A is proposed to function as an intracellular signaling molecule. brennerlab.net The concept of diadenosine polyphosphates acting as second messengers has been suggested, particularly in the context of cellular stress responses. oup.com While much of the research on second messenger functions has focused on Ap4A, the broader family of diadenosine polyphosphates is implicated in these intracellular signaling cascades. oup.comresearchgate.net For instance, in pancreatic β-cells, diadenosine polyphosphates have been proposed to act as second messengers that mediate the glucose-induced blockade of ATP-regulated K+ channels. oup.comcsic.es
Involvement in Purinergic Signaling Pathways
Adaptive Responses to Cellular Stress
Cells have intricate networks to sense and respond to various stressors. Diadenosine polyphosphates, including Ap6A, are increasingly recognized as key players in these adaptive responses. researchgate.netnih.gov
The term "alarmone" describes intracellular signaling molecules produced in response to metabolic or environmental stress, which in turn regulate gene expression and cellular metabolism to promote survival. mdpi.comnih.gov Diadenosine polyphosphates, including Ap4A and by extension Ap6A, have been classified as alarmones. oup.comnih.gov Their intracellular concentrations can increase significantly under conditions of stress, such as heat shock or oxidative stress, signaling a state of cellular distress. oup.comresearchgate.net This "alarm" function is a critical component of the cell's ability to mount a protective response. researchgate.net
The accumulation of diadenosine polyphosphates is a documented response to oxidative stress and heat shock in various organisms. oup.comresearchgate.net
Oxidative Stress: The synthesis of adenylylated nucleotides like Ap4A is a consequence of oxidative stress. nih.gov Studies have shown that diadenosine polyphosphates, including Ap4A, Ap5A, and Ap6A, can enhance the production of reactive oxygen species (ROS) in lymphocytes, indicating their involvement in modulating the oxidative burst activity of immune cells. oup.com This suggests a complex role where they not only signal the presence of oxidative stress but also participate in the subsequent cellular response. oup.comresearchgate.net
Heat Shock: In organisms like E. coli and Salmonella typhimurium, intracellular concentrations of diadenosine polyphosphates can rise dramatically under heat shock conditions. oup.com While much of the direct evidence for a role in the heat shock response centers on Ap4A, the general increase in diadenosine polyphosphates suggests a broader involvement for the entire family of compounds. brennerlab.netscience.gov Ap4A has been shown to bind to several heat-shock proteins, potentially modifying the stress response. brennerlab.net
Diadenosine polyphosphates are also integral to how cells sense and respond to metabolic stress. csic.es Their levels are known to fluctuate in response to changes in the cell's metabolic state. portlandpress.com
KATP Channels: In cardiac cells, ATP-sensitive K+ (KATP) channels are crucial sensors of metabolic stress. ahajournals.org Diadenosine polyphosphates, including Ap5A and Ap6A, can inhibit these channels. ahajournals.orgcsic.es The levels of Ap5A in the myocardium decrease during ischemia, which would lead to an increased opening probability of KATP channels, a protective mechanism during hypoxia. ahajournals.orgcore.ac.uk
Energy Metabolism: The enzymes responsible for degrading inositol (B14025) pyrophosphates, which are involved in energetic metabolism, can also act on Ap6A. portlandpress.com This link suggests a role for Ap6A in the broader network of metabolic regulation. portlandpress.comacs.org The changes in diadenosine polyphosphate concentrations can be viewed as signals that reflect the metabolic state of the cell, influencing pathways that control energy homeostasis. portlandpress.com
Modulation of Responses to Oxidative Stress and Heat Shock
Interaction with Ion Channels
This compound exerts notable influence over the function of several critical ion channels, thereby affecting cellular excitability and signaling pathways.
This compound has been identified as a potent inhibitory ligand of myocardial ATP-sensitive K+ (KATP) channels. nih.gov Studies using single-channel current recordings on guinea-pig cardiac cells have shown that when Ap6A is applied to the intracellular side of the cell membrane, it causes a concentration-dependent inhibition of KATP channel activity. nih.govjst.go.jp The half-maximal inhibitory concentration (IC50) for this effect was determined to be 14 μM, with a Hill coefficient of 1.1, indicating a direct and potent blocking mechanism. nih.gov This inhibitory action suggests that Ap6A, alongside other diadenosine polyphosphates, may play a role in cellular processes where KATP channel activity is crucial, such as the response to metabolic stress. oup.comresearchgate.netresearchgate.net The structural similarity of diadenosine polyphosphates to ATP, a known regulator of KATP channels, supports their potential role as endogenous modulators of these channels. oup.com
Ap6A influences intracellular calcium signaling by modulating Ca2+-induced Ca2+-release channels, particularly ryanodine (B192298) receptors (RyRs). Research has shown that diadenosine polyphosphates, including Ap6A, can stimulate the release of calcium from the sarcoplasmic reticulum in skeletal muscle. nih.gov Specifically, Ap6A has been observed to stimulate Ca2+-induced Ca2+ release from the sarcoplasmic reticulum, indicating its role as a modulator of these channels. nih.gov Furthermore, diadenosine polyphosphates can evoke calcium signals in synaptosomes from various regions of the guinea-pig brain, including the cortex, midbrain, and cerebellum. researchgate.net This effect is concentration-dependent and involves both voltage-independent and voltage-dependent calcium entry, suggesting an interaction with N-type calcium channels. researchgate.net The ability of Ap6A to increase cytosolic free Ca2+ concentration has also been noted in other cell types, such as rat mesangial cells. jci.orgnih.gov
Modulation of ATP-Sensitive K+ Channels (KATP Channels)
Regulation of Cellular Proliferation and Growth
This compound is an active participant in the control of cell proliferation and growth, particularly in specific cell types like renal mesangial cells. It can act both independently and in synergy with other growth factors.
Studies on cultured rat mesangial cells have demonstrated that Ap6A, at micromolar concentrations, stimulates cell growth and proliferation. jci.orgnih.govresearchgate.net This proliferative effect is evidenced by increased DNA synthesis, measured by [3H]thymidine uptake, and a rise in cell counts. nih.gov Ap6A, along with other diadenosine polyphosphates, also induces a modest and rapid increase in the expression of the early growth response gene Egr-1. nih.gov In terms of the cell cycle, Ap6A acts as a progression factor, stimulating protein synthesis without a corresponding increase in RNA formation. jci.orgnih.gov These findings suggest that Ap6A may have a regulatory function in mesangial cell proliferation, which could be relevant in the context of glomerular diseases. jci.orgnih.govahajournals.org
Table 1: Effects of this compound on Mesangial Cell Proliferation
| Parameter Measured | Effect of Ap6A | Concentration Range | Cell Type | Reference |
| DNA Synthesis | Significant Stimulation | 10-100 µmol/L | Rat Mesangial Cells | nih.gov |
| Cell Count | 23-43% Increase at Day 2 | 10-100 µmol/L | Rat Mesangial Cells | nih.gov |
| Egr-1 Gene Expression | 2.1-fold Increase at 30 min | 100 µmol/L | Rat Mesangial Cells | nih.gov |
| Protein Synthesis | Stimulated | Micromolar | Rat Mesangial Cells | jci.orgnih.gov |
| RNA Synthesis | No Stimulation | Micromolar | Rat Mesangial Cells | jci.orgnih.gov |
This compound can enhance the mitogenic effects of certain growth factors. Research has shown that Ap6A potentiates the growth response of rat mesangial cells to platelet-derived growth factor (PDGF). jci.orgnih.govnih.gov This synergistic effect is also observed with epidermal growth factor (EGF) and serotonin, where the combination leads to a greater increase in DNA synthesis than any of the agents alone. nih.gov However, this potentiation is selective, as Ap6A does not enhance the growth response to insulin-like growth factor-1 (IGF-1). jci.orgnih.govnih.gov This suggests that Ap6A interacts with specific signaling pathways to amplify the proliferative signals of particular mitogens released from platelets. ahajournals.org
Effects on Mesangial Cell Growth and Cell Cycle Progression
Involvement in Nucleotide Metabolism and Homeostasis
This compound is an integral component of cellular nucleotide metabolism, with its levels and activity being tightly regulated. It is considered an "alarmone," a signaling molecule produced in response to cellular stress. researchgate.netresearchgate.netnih.gov The synthesis of diadenosine polyphosphates often involves aminoacyl-tRNA synthetases. oup.com
The cellular concentration of Ap6A is controlled by specific enzymes known as this compound hydrolases, which belong to the Nudix hydrolase family. brennerlab.netdrugbank.com These enzymes catalyze the breakdown of Ap6A. drugbank.comjax.org For instance, one such hydrolase specifically hydrolyzes Ap6A into two molecules of ATP, a process distinct from the degradation of other diadenosine polyphosphates. drugbank.com This enzymatic control is crucial for maintaining nucleotide homeostasis. frontiersin.orgfrontiersin.org The metabolic breakdown of diadenosine polyphosphates can also generate other biologically active mononucleotides and adenosine, which can, in turn, influence cellular processes like mesangial cell mitogenesis. nih.govnih.gov The balance between the synthesis and degradation of Ap6A is thus vital for regulating its intracellular and extracellular signaling functions. hmdb.ca
Roles in DNA Replication and Repair Mechanisms
While diadenosine polyphosphates as a class have been implicated in DNA replication and repair, the precise role of Ap6A is nuanced and appears to be indirect. researchgate.net The regulation of its intracellular concentration, rather than a direct interaction with DNA machinery, seems to be critical.
Research using a cell-free DNA replication system from mammalian cells demonstrated that while diadenosine tetraphosphate (Ap4A) significantly inhibited the initiation of DNA replicons, Ap6A had no such effect. nih.gov This suggests that Ap6A does not directly function as an inhibitory signal in the initiation phase of DNA replication in the same manner as Ap4A, which is known to accumulate in response to DNA damage. nih.gov
However, evidence points to an indirect role for Ap6A through the enzymes that metabolize it. In the yeast Saccharomyces cerevisiae, the enzyme Ddp1p, which readily dephosphorylates Ap6A, is involved in processes such as DNA repair and telomere maintenance. yeastgenome.org This implies that maintaining appropriate cellular levels of Ap6A is necessary for normal DNA repair pathways to function correctly. Similarly, a hydrolase from the African swine fever virus, which has a high affinity for Ap6A, is linked to the virus's ability to manipulate host cell components, potentially including those involved in stress and DNA damage responses. asf-referencelab.info The existence and conservation of specific hydrolases for Ap6A underscore the importance of regulating its concentration to ensure genomic stability. yeastgenome.org
Influence on Gene Expression Regulation
This compound can act as a signaling molecule that influences the expression of specific genes. This regulation can occur through direct induction of gene transcription or potentially via more complex second messenger pathways.
A direct effect of Ap6A on gene expression has been observed in cultured rat mesangial cells. In this system, Ap6A was shown to rapidly induce a modest increase in the expression of the early growth response gene Egr-1. [Vasoactive diadenosine polyphosphates promote growth of cultured renal mesangial cells] Egr-1 is a transcription factor that regulates other genes involved in cell growth and proliferation, indicating that Ap6A can trigger a cascade of gene expression changes. mdpi.com
While further direct examples for Ap6A are limited, the mechanism of the related molecule Ap4A provides a potential model for its action. Ap4A has been established as a second messenger that regulates gene expression by targeting transcription factors. nih.gov For instance, Ap4A can bind to the Hint-1 protein, releasing the inhibited transcription factors MITF and USF2, which can then activate their target genes. nih.govwikipedia.org The enzymes that hydrolyze these dinucleotides, such as Ap4A hydrolase, are integral to this regulatory network. nih.gov Given the structural similarity and shared enzymatic pathways, it is plausible that Ap6A could influence gene expression through analogous mechanisms involving specific transcription factors or their regulators, although this requires further investigation.
Table 2: Influence of Diadenosine Polyphosphates on Gene Expression
| Molecule | Effect | Target Gene/Factor | Cell Type/System | Reference(s) |
|---|---|---|---|---|
| Ap6A | Induces expression | Egr-1 | Rat Mesangial Cells | [Vasoactive diadenosine polyphosphates promote growth of cultured renal mesangial cells] |
Functions in Neurotransmission and Synaptic Activity
This compound plays a significant role as an extracellular signaling molecule in the nervous system, where it functions as a neurotransmitter or neuromodulator. researchgate.net It is stored in secretory vesicles in various neural tissues and is released upon neuronal stimulation in a calcium-dependent manner. nih.govfrontiersin.org
Studies have identified Ap6A in the synaptic vesicles of the Torpedo electric organ, in rat brain synaptosomes, and in the secretory granules of chromaffin cells. nih.gov Once released into the synaptic cleft, Ap6A can interact with a variety of purinergic receptors on presynaptic and postsynaptic membranes to modulate neuronal activity. nih.govfrontiersin.orgnih.gov
The action of Ap6A is mediated through specific purinergic receptor subtypes. For example, it can act as an agonist at the P2Y1 and P2Y2 receptors, which are G-protein coupled receptors that typically modulate intracellular calcium levels. physiology.org Its activity at these receptors can influence neuronal excitability and synaptic transmission. physiology.orgexplorationpub.com Research on rat hippocampal nerve terminals has shown that diadenosine polyphosphates can facilitate the evoked release of the neurotransmitter acetylcholine, a process mediated primarily through distinct diadenosine polyphosphate receptors rather than conventional P2 or adenosine receptors. nih.gov This highlights a specific role for these molecules in controlling the strength of synaptic communication. nih.gov The diverse expression of purinergic receptors across different neuron and glial cell types allows Ap6A to contribute to the complex signaling networks that regulate brain function. frontiersin.orgwikipedia.org
Table 3: Activity of this compound at Human P2Y Receptors
| Receptor Subtype | Ap6A Activity | Effect | Reference(s) |
|---|---|---|---|
| P2Y1 | Agonist | Elicits intracellular calcium mobilization. | physiology.org |
| P2Y2 | Weak Agonist | Elicits intracellular calcium mobilization, but is less potent than Ap4A or UTP. | physiology.org |
| P2Y4 | Inactive (as agonist) | Does not activate the receptor but can potentiate the response to UTP. | physiology.org |
| P2Y6 | Inactive | No significant agonist activity. | physiology.org |
Receptor Interactions and Signal Transduction Mechanisms
Purinoceptor Activation by Diadenosine Hexaphosphate
This compound and its related compounds exert their effects by stimulating purinoceptors, which are broadly divided into P1 receptors (for adenosine) and P2 receptors (for ATP and other nucleotides). researchgate.net
This compound has been shown to interact with P1-purinoceptors, specifically the A1-adenosine receptor subtype. Research indicates that Ap6A can exert negative chronotropic and inotropic effects (a decrease in heart rate and force of contraction, respectively) through its action on A1-adenosine receptors. oup.comahajournals.orgahajournals.org In some studies on isolated ventricular preparations, the responses to Ap6A appear to be mediated by P1-receptors. oup.com
The P2-purinoceptors, which are activated by nucleotides, are a primary target for diadenosine polyphosphates. researchgate.net These receptors are subdivided into two main families: the G-protein-coupled P2Y receptors and the ionotropic P2X receptors. researchgate.netportlandpress.com Diadenosine polyphosphates, as a class, can activate several recombinant P2Y receptor subtypes, including P2Y1 and P2Y2. researchgate.netacs.org The interaction with these receptors initiates downstream signaling cascades involving G-proteins and factors like inositol (B14025) triphosphate. portlandpress.comnih.gov
This compound is a known activator of P2X purinoceptors, which are ligand-gated ion channels. ahajournals.orgahajournals.org Upon activation by Ap6A, these receptors permit the influx of cations, notably calcium (Ca2+). nih.govnih.gov This activation of P2X receptors in vascular smooth muscle is associated with vasoconstrictor effects. ahajournals.orgahajournals.org Studies on human fibroblast cells have demonstrated that Ap6A concentration-dependently increases the cytosolic-free Ca2+ concentration, an effect that is inhibited by P2 blockers like suramin (B1662206) and pyridoxal-phosphate-6-azophenyl-2',4'-disulphonic acid (PPADS). nih.gov This Ca2+ influx is a key step in initiating cellular responses. nih.gov In the rat isolated perfused kidney, the vasoconstrictive response to Ap6A was found to be largely mediated by P2X purinoceptors. nih.gov
Table 1: Purinoceptor Interactions of this compound (Ap6A) This table is interactive. You can sort and filter the data.
| Receptor Superfamily | Receptor Subtype | Effect of Ap6A Activation | Tissue/Cell Type Studied | References |
|---|---|---|---|---|
| P1-Purinoceptor | A1-Adenosine Receptor | Negative chronotropic and inotropic effects | Guinea-pig and human ventricular preparations | ahajournals.org, ahajournals.org, oup.com |
| P2-Purinoceptor | P2X Receptors | Vasoconstriction, increased intracellular Ca2+ | Vascular smooth muscle, human fibroblasts, rat kidney | ahajournals.org, ahajournals.org, nih.gov, nih.gov |
| P2-Purinoceptor | P2Y Receptors (general) | Activation of various subtypes (e.g., P2Y1, P2Y2) by diadenosine polyphosphates | Recombinant systems | researchgate.net, acs.org |
P2-Purinoceptor Subtype Interactions
Identification and Characterization of Specific Diadenosine Polyphosphate Receptors
In addition to interacting with established P1 and P2 purinoceptors, evidence points to the existence of specific receptors for diadenosine polyphosphates. oup.comresearchgate.net These have been termed "dinucleotide receptors" or "P4 receptors". researchgate.netnih.gov A key characteristic of these P4 receptors is that they are activated by diadenosine polyphosphates but are insensitive to other nucleotides like ATP. researchgate.netnih.gov The P4 receptor identified in rat brain synaptic terminals functions as a receptor-operated Ca2+ channel. researchgate.net The existence of these specific receptors suggests that diadenosine polyphosphates may have unique signaling roles distinct from those of adenosine (B11128) and ATP. diabetesjournals.orgportlandpress.com
Downstream Signaling Cascades
The activation of receptors by this compound triggers intracellular signaling cascades that mediate its physiological effects. These cascades can vary depending on the receptor subtype and cell type involved.
Following the activation of P2X receptors in human fibroblast cells, Ap6A has been shown to regulate Ca2+ influx through a pathway involving the activation of phosphatidylcholine-specific phospholipase C. nih.gov Furthermore, diadenosine polyphosphates like Ap5A and Ap6A are considered downstream effectors in a signaling cascade that modulates cardiac ATP-sensitive potassium (KATP) channels. reactome.orguniprot.org
The signaling actions of diadenosine polyphosphates can also involve the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. While direct studies on Ap6A are limited, research on related compounds provides strong evidence for this pathway. Vasodilation induced by diadenosine tetraphosphate (B8577671) (Ap4A) in the coronary vasculature is mediated by the release of NO. oup.comahajournals.org Experiments have explicitly shown that Ap4A induces the release of NO from bovine aortic endothelial cells, a process dependent on the activation of endothelial nitric oxide synthase. nih.gov This NO-mediated pathway is a crucial mechanism by which diadenosine polyphosphates can regulate vascular tone. ahajournals.org The general activation of purinergic receptors can lead to a cascade involving elevated cytosolic Ca2+, which in turn can stimulate NO production. nih.gov
Table 2: Downstream Signaling Mechanisms Associated with Diadenosine Polyphosphates This table is interactive. You can sort and filter the data.
| Signaling Molecule/Pathway | Effect | Associated Diadenosine Polyphosphate(s) | Cell/Tissue Context | References |
|---|---|---|---|---|
| Phospholipase C | Activation leading to Ca2+ influx | Ap6A, Ap5A | Human fibroblasts | nih.gov |
| KATP Channels | Regulation/inhibition | Ap6A, Ap5A | Cardiac myocytes | reactome.org, uniprot.org |
| Nitric Oxide (NO) | Release leading to vasodilation | Ap4A (as a representative ApnA) | Coronary vasculature, bovine aortic endothelial cells | ahajournals.org, oup.com, nih.gov |
| Intracellular Calcium (Ca2+) | Increased cytosolic concentration | Ap6A, Ap5A | Human fibroblasts, vascular smooth muscle | nih.gov, oup.com |
Prostanoid-Mediated Effects
This compound (Ap6A), along with other diadenosine polyphosphates (Ap(n)A), elicits significant cardiovascular effects that are, in part, mediated by the release of prostanoids. nih.govnih.gov Prostanoids are lipid compounds derived from fatty acids via the cyclooxygenase (COX) pathway and are involved in various physiological processes, including inflammation and vascular tone regulation. gerli.com
Research on isolated, Langendorff-perfused guinea pig hearts has demonstrated that the cardiac electrophysiological responses to Ap(n)A compounds, including Ap6A, involve prostanoid release. nih.gov Specifically, the administration of Ap6A leads to increases in action potential duration and refractory periods in ventricular tissue. nih.govahajournals.org These effects were prevented by the presence of cyclooxygenase inhibitors such as indomethacin (B1671933) and meclofenamate, confirming the essential role of prostanoid synthesis in mediating these particular cardiac responses. nih.gov
The coronary vasomotor effects of Ap(n)A are also linked to prostanoid release, although the dependency varies with the length of the phosphate (B84403) chain. nih.gov While cyclooxygenase inhibition prevented the vasomotor effects of diadenosine tetraphosphate (Ap4A) and pentaphosphate (Ap5A), the effects of Ap6A were not abolished, suggesting a more complex mechanism or additional pathways for its vascular actions. nih.gov Nevertheless, these findings collectively underscore the importance of prostanoids as downstream mediators of the physiological effects of Ap6A, particularly within the cardiovascular system. nih.govnih.gov
| Experimental Condition | Observed Effect of Ap(n)A (including Ap6A) | Effect in Presence of Cyclooxygenase Inhibitor | Reference |
|---|---|---|---|
| Isolated Guinea Pig Heart | Increase in action potential duration | Effect prevented | nih.gov |
| Isolated Guinea Pig Heart | Increase in refractory periods | Effect prevented | nih.gov |
| Isolated Guinea Pig Heart (Coronary Vasculature) | Alteration of vasomotor tone | Effects of Ap6A not abolished | nih.gov |
Calcium Signaling Pathways
This compound is a potent modulator of intracellular calcium ([Ca2+]) signaling, a fundamental process in cellular regulation. nih.gov Studies on cultured human fibroblast cells have shown that Ap6A leads to a significant, concentration-dependent increase in the cytosolic free Ca2+ concentration ([Ca2+]i). nih.gov This effect is primarily achieved by inducing the influx of calcium across the plasma membrane. nih.gov
The mechanism involves the interaction of Ap6A with P2X purinoceptors. nih.govnih.gov The activation of these receptors is coupled to the stimulation of phosphatidylcholine-specific phospholipase C. nih.gov This cascade ultimately leads to the opening of voltage-operated Ca2+ channels, facilitating the entry of extracellular Ca2+. nih.gov The importance of this influx is confirmed by experiments showing a significant reduction of the Ap6A-induced [Ca2+]i increase in the absence of extracellular Ca2+ or in the presence of Ca2+ channel blockers like verapamil (B1683045) and NiCl2. nih.gov
In addition to its effects on plasma membrane channels, Ap6A may also act as an endogenous modulator of ryanodine (B192298) receptor-gated Ca2+ release channels located on the sarcoplasmic reticulum in cardiac muscle, further contributing to the fine-tuning of calcium homeostasis. ahajournals.org
| Cell Type | Compound | Concentration | Effect on Cytosolic Free Ca2+ ([Ca2+]i) | Reference |
|---|---|---|---|---|
| Human Fibroblast Cells | Control (Resting) | N/A | 71 ± 3 nmol/l | nih.gov |
| Human Fibroblast Cells | This compound (Ap6A) | 10 µmol/l | Increase to 227 ± 26 nmol/l | nih.gov |
Protein Kinase C (PKC) Activation
Protein Kinase C (PKC) represents a family of enzymes crucial for regulating a wide array of cellular functions, and its activation is intrinsically linked to calcium and lipid signaling pathways. nih.gov While direct activation of PKC by Ap6A is not extensively detailed, its role can be inferred through its influence on upstream signaling molecules. The activation of PKC is a multi-step process that typically requires an increase in intracellular Ca2+ and the presence of diacylglycerol (DAG). nih.gov
As established, Ap6A can induce a significant rise in intracellular Ca2+ levels. nih.gov This increase in Ca2+ can trigger the translocation of certain PKC isozymes from the cytosol to the cell membrane. nih.gov At the membrane, PKC interacts with DAG, leading to its full activation. nih.gov While the primary source of DAG is often the hydrolysis of phosphatidylinositol bisphosphate by phospholipase C, other phospholipids (B1166683) like phosphatidylcholine can also serve as a source. nih.gov Since Ap6A has been shown to activate a phosphatidylcholine-specific phospholipase C, it is plausible that it contributes to the generation of the necessary co-factors for PKC activation. nih.gov
Furthermore, research has indicated that diadenosine polyphosphates can bind to P2d-purinergic receptors in rat brain synaptic terminals, a process that is linked to PKC activation. nih.gov Although this finding is not specific to Ap6A, it supports the general capacity of this class of molecules to engage signaling pathways that culminate in the activation of PKC. nih.govahajournals.org
| Step | Description of General PKC Activation Pathway | Relevance to Ap6A Signaling | Reference |
|---|---|---|---|
| 1 | Agonist binds to a G protein-coupled receptor or a receptor tyrosine kinase. | Ap6A binds to P2X purinoceptors. | nih.gov |
| 2 | Phospholipase C (PLC) is activated. | Ap6A activates phosphatidylcholine-specific PLC. | nih.gov |
| 3 | PLC hydrolyzes membrane phospholipids to generate diacylglycerol (DAG) and inositol trisphosphate (IP3). | PLC activation leads to second messenger generation. Ap6A is linked to DAG generation via phosphatidylcholine hydrolysis. | nih.govnih.gov |
| 4 | IP3 triggers Ca2+ release from intracellular stores; DAG remains in the membrane. | Ap6A induces Ca2+ influx from the extracellular space. | nih.gov |
| 5 | Increased intracellular Ca2+ promotes the translocation of PKC to the membrane. | The Ap6A-induced increase in [Ca2+]i facilitates this step. | nih.govnih.gov |
| 6 | At the membrane, PKC binds to DAG, leading to its full activation and phosphorylation of target proteins. | This is the culminating step, indirectly facilitated by Ap6A's upstream actions. | nih.gov |
Comparative Biochemistry and Evolutionary Aspects
Occurrence of Diadenosine Hexaphosphate Across Prokaryotic and Eukaryotic Organisms
Diadenosine polyphosphates (ApnAs), a class of nucleotides that includes this compound (Ap6A), are ubiquitously distributed across the biological landscape, having been identified in both prokaryotic and eukaryotic organisms. researchgate.netoup.com Their presence in such a wide array of life forms, from simple bacteria to complex mammalian systems, underscores their fundamental role in cellular processes.
In prokaryotes, dinucleoside polyphosphates are well-documented. acs.org While diadenosine tetraphosphate (B8577671) (Ap4A) is often the most studied in bacteria like Escherichia coli and Salmonella typhimurium in the context of stress responses, longer chain polyphosphates including Ap6A are also present. nih.govresearchgate.net Their intracellular concentrations are known to increase significantly under various stress conditions, such as heat shock and oxidative stress. researchgate.netnih.gov
In eukaryotes, the occurrence of Ap6A is widespread and has been confirmed in various cell types and tissues. In mammals, Ap6A has been identified in significant quantities in platelets, synaptosomes from the rat brain, and bovine adrenal medulla chromaffin cells. researchgate.netoup.comnih.gov Its storage in secretory vesicles alongside other chemical messengers like ATP and catecholamines suggests a role in extracellular signaling following its release. oup.comresearchgate.net The presence of Ap6A has also been confirmed in lower eukaryotes such as the yeasts Saccharomyces cerevisiae and Schizosaccharomyces pombe, where its metabolism is a subject of detailed study. nih.govcsic.es Furthermore, evidence points to the existence of diadenosine polyphosphates and their metabolic enzymes in the plant kingdom and in protozoa like Caenorhabditis elegans. nih.govimrpress.comresearchgate.net
The following table summarizes the documented occurrence of this compound and related polyphosphates in various organisms.
| Domain | Kingdom/Group | Organism/Cell Type | Key Findings |
| Prokarya | Bacteria | Escherichia coli, Salmonella typhimurium | Present, with levels increasing under cellular stress. researchgate.netnih.gov |
| Eukarya | Animalia | Mammalian Platelets | Stores and releases Ap5A and Ap6A upon activation. oup.com |
| Mammalian Brain (Rat Synaptosomes) | Significant quantities of Ap4A, Ap5A, and Ap6A identified. researchgate.net | ||
| Bovine Adrenal Medulla | Stored in chromaffin granules and co-released with catecholamines. oup.comnih.gov | ||
| Human Cells | Diadenosine polyphosphates up to Ap7A have been observed. researchgate.net | ||
| Nematoda (Caenorhabditis elegans) | Possesses enzymes for metabolizing diadenosine polyphosphates. researchgate.net | ||
| Eukarya | Fungi | Saccharomyces cerevisiae | Contains Ap6A and specific hydrolases for its metabolism. nih.govcsic.es |
| Schizosaccharomyces pombe | Contains the Ap6A-preferring hydrolase, Aps1. nih.govnih.gov | ||
| Eukarya | Plantae | General | Presence of diadenosine polyphosphates and their metabolic pathways is established. nih.govimrpress.com |
Conservation of this compound Metabolism and Signaling
The metabolic pathways governing the cellular concentration of this compound exhibit remarkable conservation across different domains of life. This conservation is evident in both the synthesis and degradation mechanisms, which involve evolutionarily related families of enzymes.
The primary route for the synthesis of diadenosine polyphosphates is considered a side reaction of protein synthesis, catalyzed by aminoacyl-tRNA synthetases. researchgate.netbrennerlab.net This synthesis mechanism is fundamental and widespread, given the universal role of these enzymes in translating the genetic code. Other enzymes, such as DNA and RNA ligases and acetyl-CoA synthetase, have also been shown to synthesize these molecules, indicating multiple potential pathways for their production across diverse organisms. nih.govbrennerlab.net
The degradation of Ap6A is primarily accomplished by a superfamily of enzymes known as Nudix hydrolases. nih.gov These enzymes are found in all domains of life and are characterized by a conserved sequence motif (the Nudix box). researchgate.net Within this superfamily, specific subfamilies show a preference for longer-chain diadenosine polyphosphates. For instance, enzymes with high specificity for Ap5A and Ap6A have been characterized in yeasts (Saccharomyces cerevisiae Ddp1p and Schizosaccharomyces pombe Aps1) and humans (hAps1 and hAps2, also known as DIPP proteins). nih.govnih.gov These enzymes asymmetrically cleave Ap6A to generate ATP and adenosine (B11128) pentaphosphate (p5A) or symmetrically to produce two molecules of ATP. wikipedia.orgdrugbank.com The functional conservation is striking; the human protein hDIPP-1, initially characterized for its activity on inositol (B14025) pyrophosphates, was later identified as the first animal enzyme that preferentially degrades Ap5A and Ap6A, and it is a homolog of the yeast Ap6A hydrolases. nih.govnih.gov
This enzymatic conservation suggests that the regulation of Ap6A levels is a critical, evolutionarily maintained cellular function. The table below highlights key enzyme families involved in Ap6A metabolism and their distribution.
| Metabolic Process | Enzyme/Enzyme Family | Substrate(s) | Products | Organismal Distribution |
| Synthesis | Aminoacyl-tRNA Synthetases | Amino Acid, ATP | ApnAs (side reaction) | Prokaryotes and Eukaryotes. researchgate.netbrennerlab.net |
| Degradation | Nudix Hydrolases (DIPP/Aps Subfamily) | Ap6A, Ap5A | ATP, ADP, AMP, p5A | Yeast, Humans, other Eukaryotes. nih.govnih.gov |
| This compound hydrolase (Ndx1) | Ap6A, Ap5A, Ap4A | 2 ATP (from Ap6A) | Bacteria (Thermus thermophilus). wikipedia.orgdrugbank.com | |
| Fragile Histidine Triad (FHIT) Protein | Ap3A, Ap4A | ADP, AMP | Mammals. researchgate.net |
Evolutionary Implications of Diadenosine Polyphosphate Pathways
The ubiquitous presence and conserved metabolism of diadenosine polyphosphates, including Ap6A, carry significant evolutionary implications. These molecules are considered ancient signals, likely predating the divergence of the major domains of life. nih.govfrontiersin.org Their role as "alarmones"—intracellular signaling molecules whose concentrations rise in response to cellular stress—appears to be a deeply rooted and conserved function. researchgate.netnih.govnih.gov This stress-response system would have provided a powerful selective advantage for early life forms navigating harsh environments.
The evolution of the Nudix hydrolase superfamily provides a compelling case study. The presence of these enzymes in bacteria, archaea, and eukaryotes points to their origin in a common ancestor. researchgate.net The diversification of this family has led to enzymes with specialized substrate specificities, including those that preferentially target Ap5A and Ap6A. nih.gov
A particularly fascinating evolutionary aspect is the overlapping substrate specificity observed in some Nudix hydrolases. The DIPP enzymes in yeast and humans, which efficiently hydrolyze Ap6A, are also the primary enzymes for degrading diphosphoinositol polyphosphates (PP-InsPs). nih.govportlandpress.com This dual specificity for two chemically distinct classes of signaling molecules is not only of enzymological interest but also suggests a co-evolution or an ancient link between diadenosine polyphosphate and inositol phosphate (B84403) signaling pathways. nih.govportlandpress.com It implies that these pathways may be functionally interconnected, perhaps competing for the same regulatory enzymes, a feature that has been conserved from yeast to humans. nih.gov This intricate relationship, managed by enzymes containing the ancient MutT motif, points to a complex, integrated signaling network that has been shaped over billions of years of evolution to regulate fundamental cellular processes like energy homeostasis and stress adaptation. nih.govresearchgate.net
Future Research Trajectories and Unanswered Questions
Elucidating Precise Molecular Mechanisms of Action
A primary focus of future research is to unravel the exact molecular mechanisms through which diadenosine hexaphosphate exerts its effects. While it is known to interact with various receptors and enzymes, the fine details of these interactions are not fully understood. For instance, in the cardiovascular system, Ap6A can induce vasoconstriction, an effect partially mediated by P2 purinoceptors. ahajournals.org However, the complete signaling cascade downstream of receptor activation remains to be fully elucidated.
Furthermore, the interaction of Ap6A with intracellular targets, such as ATP-sensitive potassium (KATP) channels, presents another area for deep investigation. nih.govahajournals.org Studies have shown that diadenosine polyphosphates can modulate the activity of these channels, but the precise binding sites and the conformational changes induced by Ap6A are yet to be determined. ahajournals.org Advanced structural biology techniques, such as cryo-electron microscopy and X-ray crystallography, will be instrumental in visualizing these interactions at an atomic level, providing a clearer picture of the molecular mechanism of action. nih.gov
Identifying Novel Interacting Proteins and Binding Partners
The full spectrum of proteins that interact with this compound in a cellular context is likely broader than what is currently known. Identifying these novel binding partners is crucial for a comprehensive understanding of Ap6A's biological functions. Proteomic approaches, such as affinity chromatography coupled with mass spectrometry, are powerful tools for discovering new interacting proteins. ahajournals.orgnih.gov The development of novel fluorescently labeled affinity probes for diadenosine polyphosphates will further aid in these studies. science.gov
One intriguing finding is the identification of Ap6A as a potent inhibitor of eosinophil-derived neurotoxin (EDN), a member of the pancreatic ribonuclease superfamily. hmdb.cahmdb.ca This discovery opens up new avenues of research into the potential role of Ap6A in inflammatory and immune responses. Future studies should aim to identify other enzymes and proteins that are regulated by Ap6A, potentially uncovering previously unknown physiological roles.
Exploring Intracellular Roles and Signaling Networks in Detail
This compound is considered an intracellular and extracellular signaling molecule, often referred to as a second messenger or an "alarmone" released in response to cellular stress. hmdb.caoup.com However, the intricate details of the signaling networks in which it participates are still being mapped out. For example, Ap6A has been implicated in the regulation of cell proliferation and DNA replication, but the specific pathways and molecular players involved require further investigation. researchgate.netresearchgate.netbrennerlab.net
Understanding how the intracellular concentration of Ap6A is regulated is also a key question. This involves studying the enzymes responsible for its synthesis, such as aminoacyl-tRNA synthetases, and its degradation, including various hydrolases. nih.govhmdb.cadrugbank.com Exploring how these enzymatic activities are modulated in response to different physiological stimuli will provide critical insights into the dynamic control of Ap6A signaling. The interplay between Ap6A and other signaling molecules, such as calcium ions and other nucleotides, also warrants deeper exploration to understand how these signals are integrated within the cell. oup.comresearchgate.net
Investigating Differential Functions Based on Phosphate (B84403) Chain Length
A fascinating aspect of diadenosine polyphosphates is that their physiological effects can vary significantly depending on the length of the phosphate chain connecting the two adenosine (B11128) moieties. oup.comoup.com For instance, while shorter-chain diadenosine polyphosphates like Ap2A, Ap3A, and Ap4A often act as vasodilators, longer-chain molecules like Ap5A and Ap6A can exhibit vasoconstrictor properties. ahajournals.orgnih.gov
Future research should systematically investigate these differential functions. This could involve comparing the binding affinities of various diadenosine polyphosphates to a range of purinergic receptors and other target proteins. ahajournals.org Such studies will help to explain why, for example, Ap5A and Ap6A are more potent in causing skeletal muscle vasoconstriction than their shorter-chain counterparts. nih.gov Understanding the structural basis for these differences in activity will be crucial for developing selective pharmacological tools to probe the distinct roles of each diadenosine polyphosphate.
Developing Advanced Tools for this compound Research and Manipulation
Progress in understanding the roles of this compound is intrinsically linked to the development of more sophisticated research tools. This includes the creation of highly specific and potent agonists and antagonists for the receptors that Ap6A interacts with. The synthesis of diinosine polyphosphates, which act as antagonists for diadenosine polyphosphate receptors, is a promising step in this direction. oup.com
Q & A
Q. How can diadenosine hexaphosphate (Ap6A) be detected and quantified in biological samples?
Ap6A detection requires analytical biochemistry techniques such as high-performance liquid chromatography (HPLC) paired with matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for precise identification. For quantification, chromaffin cell studies used radioactive labeling and secretagogue-induced release assays to measure granular storage and extracellular concentrations .
Q. What enzymatic pathways metabolize Ap6A, and how are they classified?
Ap6A is hydrolyzed by two distinct enzyme classes:
- EC 3.6.1.60 (AMP-forming) : Catalyzes Ap6A breakdown into adenosine pentaphosphate (AP5) and AMP .
- EC 3.6.1.61 (ATP-forming) : Produces ATP as a primary product, with substrate flexibility for pentaphosphate (Ap5A) and tetraphosphate (Ap4A) derivatives .
Methodologies include kinetic assays with purified enzymes and substrate-specific radiolabeling to track reaction products .
Q. How is Ap6A stored and released in cellular systems?
In chromaffin and neuronal cells, Ap6A is stored in secretory granules. Release is triggered by Ca²⁺-dependent secretagogues like 4-aminopyridine or veratridine, quantified via HPLC and electrophysiological monitoring of exocytosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in Ap6A enzymatic pathway data?
Conflicting hydrolysis products (e.g., AMP vs. ATP) arise from isoform-specific enzyme activity . For example, NUDT3 (DIPP-1) primarily generates AMP, while Ndx1 (from Thermus thermophilus) favors ATP. Experimental design must include:
Q. What role does Ap6A play in cross-species signaling mechanisms?
Ap6A hydrolases exhibit evolutionary conservation but functional divergence. For instance:
- Schizosaccharomyces pombe homologues overlap with human diphosphoinositol polyphosphate phosphohydrolase but differ in substrate affinity.
- Thermus thermophilus Ndx1 shows unique ATP-forming activity absent in mammalian systems. Comparative studies use phylogenetic analysis and recombinant enzyme expression .
Q. How does Ap6A modulate renal and cardiovascular function?
- Renal secretion : Stimulation with oleoyl-2-acetyl-sn-glycerol (OAG) increases Ap6A release 208-fold in proximal tubule cells, measured via MALDI-MS and chromatographic fractionation .
- Cardiovascular effects : Ap6A exerts negative chronotropic and inotropic effects via A1-adenosine receptors , validated through receptor antagonism assays (e.g., DPCPX) and knockout models .
Q. What methodological challenges arise in studying Ap6A-receptor interactions?
- Low receptor affinity : Ap6A does not bind h-prune exopolyphosphatase (IC₅₀ >1 mM), requiring competitive binding assays with labeled nucleotides to confirm specificity .
- Signal interference : Endogenous ATP/ADP pools may mask Ap6A effects, necessitating chemi-enzymatic depletion of background nucleotides .
Q. How can genetic models elucidate Ap6A metabolism and signaling?
Q. What advanced techniques validate Ap6A’s role in stress-responsive pathways?
- Metabolomic profiling of chronic cigarette smoke exposure identified Ap6A as a transient plasma marker, analyzed via LC-MS/MS and multivariate statistics .
- Subcellular fractionation in bovine adrenal medulla localized Ap6A to chromaffin granules, confirmed via immunogold electron microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
